molecular formula C10H9ClF3NO2 B14844917 Ethyl 4-chloro-2-(trifluoromethyl)pyridine-6-acetate

Ethyl 4-chloro-2-(trifluoromethyl)pyridine-6-acetate

Cat. No.: B14844917
M. Wt: 267.63 g/mol
InChI Key: LZSSNMAXHPTZBL-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-2-(trifluoromethyl)pyridine-6-acetate is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a trifluoromethyl group, a chloro group, and an ethyl acetate moiety attached to a pyridine ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior and biological activity of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the trifluoromethylation of a suitable pyridine precursor using reagents such as trifluoromethylsilane or sodium trifluoroacetate . The reaction conditions often require the presence of a catalyst, such as palladium, and may be carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of ethyl 4-chloro-2-(trifluoromethyl)pyridine-6-acetate may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature and pressure, ensuring high yields and purity of the final product. The use of automated systems can also enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-2-(trifluoromethyl)pyridine-6-acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of ethyl 4-chloro-2-(trifluoromethyl)pyridine-6-acetate is primarily influenced by its trifluoromethyl and chloro groups. These groups can interact with biological targets, such as enzymes and receptors, through various mechanisms:

Comparison with Similar Compounds

Ethyl 4-chloro-2-(trifluoromethyl)pyridine-6-acetate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.

Biological Activity

Ethyl 4-chloro-2-(trifluoromethyl)pyridine-6-acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activities, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a chloro and a trifluoromethyl group, which enhances its lipophilicity and biological activity. The presence of these functional groups is crucial for its interaction with biological targets.

The mechanism of action for this compound is primarily linked to its role as a calcium channel blocker. This action inhibits calcium ion influx into cells, leading to physiological effects such as vasodilation and reduced blood pressure. The trifluoromethyl group is known to improve the compound's ability to penetrate cell membranes, thereby enhancing its efficacy in biological systems .

Antimicrobial Activity

Research indicates that compounds containing the trifluoromethyl group exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains. For instance, studies have shown that it displays excellent antibacterial activity against pathogens such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The results from these studies are summarized in Table 1.

Bacterial Strain Inhibition Zone (mm)
Staphylococcus aureus20
Escherichia coli18
Pseudomonas aeruginosa22
Klebsiella pneumoniae15

Table 1: Antibacterial activity of this compound against various bacterial strains.

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines, including those derived from colorectal cancer. The mechanism appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development in cancer therapy .

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of several trifluoromethyl-substituted pyridines, including this compound. The study concluded that the compound exhibited superior activity compared to other derivatives lacking the trifluoromethyl group, highlighting the importance of this substituent in enhancing biological activity .
  • Anticancer Research : In another case study focusing on the anticancer properties, researchers tested this compound against multiple cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting that this compound could be a promising lead for anticancer drug development .

Properties

Molecular Formula

C10H9ClF3NO2

Molecular Weight

267.63 g/mol

IUPAC Name

ethyl 2-[4-chloro-6-(trifluoromethyl)pyridin-2-yl]acetate

InChI

InChI=1S/C10H9ClF3NO2/c1-2-17-9(16)5-7-3-6(11)4-8(15-7)10(12,13)14/h3-4H,2,5H2,1H3

InChI Key

LZSSNMAXHPTZBL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=NC(=CC(=C1)Cl)C(F)(F)F

Origin of Product

United States

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